![molecular formula C12H9F3N2O B1386482 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-51-9](/img/structure/B1386482.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1306605-05-9 . It has a molecular weight of 290.67 . The compound is also known as 4- { [6- (trifluoromethyl)-2-pyridinyl]oxy}aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” is a powder at room temperature . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline”, is a common feature in many FDA-approved drugs . This group contributes to the unique physicochemical properties of these drugs, affecting their biological activities . For instance, the trifluoromethyl group is found in Alpelisib, a drug used for the treatment of breast cancer .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline”, are widely used in the agrochemical industry . These compounds are used to protect crops from pests . Over the past two decades, more than 20 new TFMP-containing agrochemicals have been introduced to the market .
Synthesis of Active Ingredients
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” can be used as an intermediate in the synthesis of active ingredients in both pharmaceutical and agrochemical products . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate used for the synthesis of several crop-protection products, can be synthesized from TFMP derivatives .
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” contributes to the development of fluorinated organic chemicals . These chemicals have found numerous applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
Veterinary Applications
TFMP derivatives, including “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline”, have also found applications in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Future Applications
Given the unique properties of the trifluoromethyl group and the pyridine moiety, it is expected that many novel applications of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” and its derivatives will be discovered in the future .
Safety and Hazards
properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPMQPSYJQNRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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